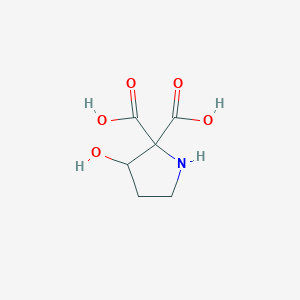

3-Hydroxypyrrolidine-2,2-dicarboxylic acid

Description

Structural Diversity and Stereochemical Considerations in Substituted Pyrrolidine (B122466) Systems

The pyrrolidine ring is a versatile scaffold found in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is the core structure of the proteinogenic amino acids proline and hydroxyproline (B1673980). wipo.int Its non-planar, puckered conformation allows for a three-dimensional arrangement of substituents, which is crucial for specific molecular recognition in biological systems. The introduction of multiple substituents on the pyrrolidine ring leads to a rich structural diversity and complex stereochemical landscape. google.com

The stereoselective synthesis of substituted pyrrolidines is a key area of research, with methods like catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides being a powerful approach to control the stereochemistry of the resulting products. wipo.int The ability to selectively synthesize a specific stereoisomer is critical for the development of effective and safe pharmaceuticals.

Historical Context of Pyrrolidine Amino Acid Analogues in Synthetic Chemistry

The history of pyrrolidine amino acid analogues in synthetic chemistry is deeply rooted in the study of proline and hydroxyproline. Proline was first isolated in 1900 by Richard Willstätter and synthesized the following year by Emil Fischer. rsc.org These naturally occurring cyclic amino acids have long served as versatile chiral starting materials, or "chiral pool" synthons, for the synthesis of a wide range of complex molecules. drughunter.com Their rigid, cyclic structure provides a high degree of stereochemical control in synthetic transformations.

Historically, synthetic chemists have exploited the inherent chirality of proline and hydroxyproline to construct other chiral molecules, including other substituted pyrrolidines. drughunter.com The development of methods to modify the pyrrolidine ring of these amino acids, such as by introducing new substituents or altering the existing functional groups, has been a significant focus of research. nih.gov This has led to the creation of a vast library of proline analogues with diverse functionalities and stereochemistries. nih.govresearchgate.netnih.gov

These analogues have found applications in various areas of chemistry. In peptide chemistry, the incorporation of proline analogues can induce specific secondary structures and enhance metabolic stability. nih.gov In medicinal chemistry, pyrrolidine-based structures are integral to a wide range of therapeutic agents, including antiviral, antibacterial, and anticancer drugs. nih.govbldpharm.com The evolution of synthetic methodologies has enabled the efficient and stereocontrolled synthesis of these valuable compounds, moving from classical multi-step syntheses to more advanced catalytic and asymmetric approaches. researchgate.net

Significance of 3-Hydroxypyrrolidine-2,2-dicarboxylic Acid as a Unique Chiral Scaffold

While specific research on this compound (CAS Number: 89464-65-3) is limited in publicly accessible scientific literature, its structure suggests considerable potential as a unique chiral scaffold. nextpeptide.com The term "chiral scaffold" or "chiral building block" refers to a molecule with one or more defined stereocenters that can be used as a starting point for the synthesis of more complex, enantiomerically pure compounds.

The significance of this compound lies in the combination of its key structural features:

A Pyrrolidine Ring: Providing a robust and conformationally constrained framework.

A Hydroxyl Group at the 3-position: This functional group can act as a hydrogen bond donor or acceptor and serves as a handle for further chemical modifications. The stereochemistry at this position is crucial for defining the molecule's three-dimensional shape.

A Geminal Dicarboxylic Acid Moiety at the 2-position: The presence of two carboxylic acid groups on the same carbon atom is a distinctive feature. This "gem-dicarboxylic acid" or malonic acid-like functionality can be exploited in various synthetic transformations, such as decarboxylation to introduce a single substituent at the 2-position or as a precursor to other functional groups. The gem-dimethyl group, a related structural motif, has been highlighted as a valuable component in drug discovery. drughunter.com

The combination of these features in a single molecule with defined stereochemistry makes this compound a potentially valuable tool for asymmetric synthesis. It could be used to introduce a specific three-dimensional arrangement of functional groups into a target molecule, which is often a critical factor for achieving high potency and selectivity in drug design. The development of synthetic routes to this and related gem-disubstituted proline analogues is an area of ongoing interest in organic synthesis. drughunter.com

Interactive Data Tables

Table 1: Stereochemical Possibilities of this compound

The presence of two stereocenters at the C3 and C5 positions of the pyrrolidine ring in this compound gives rise to four possible stereoisomers. This table illustrates these possibilities.

| Stereocenter at C3 | Stereocenter at C5 | Stereoisomer Description |

| R | R | (3R,5R) |

| R | S | (3R,5S) |

| S | R | (3S,5R) |

| S | S | (3S,5S) |

Table 2: Comparison of Structural Features of Selected Hydroxypyrrolidine Dicarboxylic Acid Isomers

This table compares the structural features of the target compound with other related hydroxypyrrolidine dicarboxylic acid isomers to highlight their diversity.

| Compound Name | Position of Hydroxyl Group | Position of Carboxylic Acid Groups | Key Structural Feature |

| This compound | 3 | 2, 2 | Geminal dicarboxylic acid |

| 3-Hydroxypyrrolidine-2,4-dicarboxylic acid | 3 | 2, 4 | Vicinal and distal dicarboxylic acids |

| 4-Hydroxypyrrolidine-2,2-dicarboxylic acid | 4 | 2, 2 | Geminal dicarboxylic acid |

| 4-Hydroxypyrrolidine-2,5-dicarboxylic acid | 4 | 2, 5 | Distal dicarboxylic acids |

Structure

2D Structure

3D Structure

Properties

CAS No. |

89464-65-3 |

|---|---|

Molecular Formula |

C6H9NO5 |

Molecular Weight |

175.14 g/mol |

IUPAC Name |

3-hydroxypyrrolidine-2,2-dicarboxylic acid |

InChI |

InChI=1S/C6H9NO5/c8-3-1-2-7-6(3,4(9)10)5(11)12/h3,7-8H,1-2H2,(H,9,10)(H,11,12) |

InChI Key |

AGGKAYFCYMJGQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C1O)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxypyrrolidine 2,2 Dicarboxylic Acid and Analogues

Chemo- and Stereoselective Synthetic Pathways

The development of synthetic routes that control both chemical selectivity (chemo-) and three-dimensional arrangement of atoms (stereo-) is crucial for accessing specific isomers of 3-hydroxypyrrolidine derivatives. These methods are broadly categorized into two main approaches: derivatization from readily available chiral molecules and construction of the pyrrolidine (B122466) ring from acyclic precursors.

Strategies Utilizing Chiral Pool Starting Materials

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. This approach leverages the inherent stereochemistry of the starting material to control the stereochemistry of the final product.

Naturally occurring amino acids are prominent chiral pool starting materials for the synthesis of pyrrolidine derivatives. Their defined stereocenters and functional groups provide a robust scaffold for chemical modification.

L-Hydroxyproline: As a substituted pyrrolidine itself, L-hydroxyproline is a logical and widely used precursor for synthesizing various pyrrolidine-containing compounds. medchemexpress.com Its rigid bicyclic structure and multiple functionalization points allow for a range of chemical transformations to generate diverse analogues.

L-Malic Acid: L-Malic acid serves as a versatile starting material for constructing the pyrrolidine ring. A common strategy involves the condensation of L-malic acid with an amine, such as benzylamine, to form a succinimide (B58015) intermediate. Subsequent reduction of the imide and lactone functionalities, followed by cyclization, yields the desired 3-hydroxypyrrolidine core. google.comgoogle.com While this route is effective, the use of strong reducing agents like lithium aluminum hydride (LiAlH4) can present challenges in terms of safety and scalability. google.com An alternative approach involves the transformation of (S)-malic acid into (3S)-3-hydroxy-2-pyrrolidinone using hexafluoroacetone (B58046) as a protecting and activating agent. researchgate.net

| Starting Material | Key Transformations | Reagents | Product | Ref. |

| L-Malic Acid | Condensation, Reduction, Cyclization | Benzylamine, LiAlH4 | (S)-1-benzyl-3-hydroxypyrrolidine | google.comgoogle.com |

| (S)-Malic Acid | Protection, Aminolysis, Cyclization | Hexafluoroacetone, Amine | (3S)-3-hydroxy-2-pyrrolidinone | researchgate.net |

Carbohydrates represent another rich source of chiral starting materials for the synthesis of complex molecules. Their abundant stereocenters and functional groups can be strategically manipulated to form the pyrrolidine ring system. While specific examples detailing the synthesis of 3-hydroxypyrrolidine-2,2-dicarboxylic acid directly from carbohydrates are less common in the provided context, the general principle of using carbohydrate-derived precursors for heterocyclic synthesis is well-established.

De Novo Synthesis through Cycloaddition and Cyclization Reactions

De novo synthesis involves the construction of the target molecule from simpler, often acyclic, precursors. This approach offers flexibility in introducing a wide range of substituents and controlling stereochemistry through the use of chiral catalysts or auxiliaries.

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org This reaction involves the combination of a 1,3-dipole (a molecule with a three-atom pi-system and four electrons) with a dipolarophile (typically an alkene or alkyne). wikipedia.org In the context of pyrrolidine synthesis, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) is particularly important. rsc.org

This methodology has proven to be a highly efficient and straightforward pathway for constructing nitrogen-containing skeletons. nih.gov The reaction often proceeds with high regioselectivity and stereoselectivity, allowing for the controlled synthesis of complex pyrrolidine structures. rsc.orgnih.gov Microwave-assisted 1,3-dipolar cycloaddition reactions have also been developed to accelerate the synthesis of related heterocyclic compounds. mdpi.com

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Ref. |

| Azomethine Ylide | Alkene | Metal catalysts, Lewis acids | Substituted Pyrrolidine | rsc.orgnih.gov |

| Nitrilimine | Thioaurone | N/A | Spiro-2-Pyrazoline | mdpi.com |

Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. These reactions involve the formation of a cyclic structure from a single molecule containing all the necessary atoms. A variety of functional groups can be employed to trigger the cyclization event, leading to the formation of the pyrrolidine ring.

One common strategy involves the intramolecular cyclization of an amino alcohol or a derivative thereof. For instance, the reduction of a nitrile group in a protected 4-halo-3-hydroxybutyronitrile can lead to an in situ intramolecular cyclization to form the 3-hydroxypyrrolidine ring. google.com Another approach utilizes the cyclization of an alkene-containing amine, which can be facilitated by transition metal catalysts. nih.gov This method allows for the construction of the pyrrolidine ring with control over the stereochemistry at multiple centers. The synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines has been achieved through a sequence involving a three-component [3 + 2] cycloaddition followed by a one-pot N-allylation and an intramolecular Heck reaction. nih.gov

Lactamization and Ring-Closing Approaches

The construction of the pyrrolidine ring is a critical step in the synthesis of this compound and its derivatives. Lactamization and other ring-closing strategies are powerful tools for forming this five-membered heterocyclic system.

One common strategy involves the cyclization of a linear precursor to form a pyrrolidinone (a lactam), which can then be reduced to the corresponding pyrrolidine. For instance, a synthetic method for optically pure (S)-3-hydroxypyrrolidine involves the lactam cyclization of an esterified 4-amino-(S)-2-hydroxybutyric acid derivative. This lactam is subsequently reduced to yield the final product. google.com This general approach could be adapted for the synthesis of this compound, likely starting from a suitably substituted amino dicarboxylic acid precursor.

Ring-closing metathesis (RCM) has also emerged as a versatile method for the synthesis of various heterocyclic compounds, including pyrrolidines. While specific applications to this compound are not documented, RCM has been successfully employed in the synthesis of other substituted pyrrolidines, demonstrating its potential for constructing the core ring structure. nih.gov

The table below summarizes key aspects of these ring-forming reactions.

| Ring-Formation Strategy | Key Precursor | Typical Reagents/Conditions | Product |

| Lactamization | Substituted amino dicarboxylic acid ester | Base (e.g., sodium carbonate, potassium hydroxide) | Pyrrolidinone intermediate |

| Ring-Closing Metathesis | Diene or enyne with a nitrogen linker | Grubbs' catalyst or other metathesis catalysts | Dihydropyrrole or pyrrolidine derivative |

Biocatalytic Transformations for Hydroxypyrrolidine Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high regio- and stereoselectivity, which is particularly advantageous for the synthesis of chiral molecules like this compound.

The hydroxylation of a pyrrolidine ring at the C-3 position is a key transformation that can be achieved using biocatalysts. For example, cytochrome P450 enzymes have been engineered for the selective hydroxylation of N-benzyl pyrrolidine at the unactivated C-3 position. nih.gov This enzymatic approach could potentially be applied to a pyrrolidine-2,2-dicarboxylate substrate to introduce the desired hydroxyl group with high stereocontrol.

Furthermore, a one-pot photoenzymatic synthesis has been developed for N-Boc-3-hydroxypyrrolidine, combining a photochemical oxyfunctionalization with a stereoselective enzymatic carbonyl reduction. nih.gov This chemoenzymatic strategy highlights the potential of integrating chemical and biological transformations to achieve efficient synthesis of hydroxypyrrolidine derivatives.

The following table outlines some biocatalytic approaches relevant to hydroxypyrrolidine synthesis.

| Biocatalytic Transformation | Enzyme Class | Substrate Type | Key Outcome |

| Hydroxylation | Cytochrome P450 | N-substituted pyrrolidine | Regio- and stereoselective C-H hydroxylation |

| Carbonyl Reduction | Keto reductase (KRED) | N-protected-3-pyrrolidinone | Stereoselective reduction to the corresponding alcohol |

Protection and Deprotection Strategies in Multistep Synthesis

In the multistep synthesis of complex molecules like this compound, the use of protecting groups is often essential to mask reactive functional groups and prevent unwanted side reactions. uchicago.eduwikipedia.orgsynarchive.comutsouthwestern.eduhighfine.com The carboxylic acid and hydroxyl groups in the target molecule are particularly susceptible to various reaction conditions and typically require protection.

Carboxylic Acid Protection: The two carboxylic acid groups at the C-2 position can be protected as esters, such as methyl, ethyl, or benzyl (B1604629) esters. uchicago.edu These ester groups are generally stable under a range of conditions but can be selectively removed through hydrolysis.

Hydroxyl Group Protection: The hydroxyl group at the C-3 position can be protected as an ether (e.g., benzyl ether) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether). highfine.comgoogle.com The choice of protecting group depends on the specific reaction conditions that will be employed in subsequent synthetic steps. For instance, a benzyl group can be removed by hydrogenolysis, while a silyl ether is typically cleaved using a fluoride (B91410) source. google.com

The selection of an appropriate protecting group strategy is crucial for the successful synthesis of this compound, ensuring that the desired transformations occur at the intended positions without affecting other functional groups.

The table below provides a summary of common protecting groups for the relevant functional groups.

| Functional Group | Protecting Group | Introduction Reagents | Deprotection Conditions |

| Carboxylic Acid | Methyl Ester | Methanol, Acid catalyst | Base- or acid-catalyzed hydrolysis |

| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H₂, Pd/C) |

| Hydroxyl | Benzyl Ether | Benzyl bromide, Base | Hydrogenolysis (H₂, Pd/C) |

| Hydroxyl | TBDMS Ether | TBDMSCl, Imidazole | Fluoride ion (e.g., TBAF) or acid |

Functional Group Interconversions and Derivatization

Once the this compound core has been synthesized, further derivatization of its functional groups can lead to a diverse range of analogues with potentially interesting biological properties.

Carboxylic Acid Functionalization Reactions (e.g., Esterification, Amide Formation)

The two carboxylic acid groups at the C-2 position are prime sites for functionalization. They can be readily converted into esters or amides, which can significantly alter the molecule's physicochemical properties.

Esterification: The dicarboxylic acid can be converted to its corresponding diester through reaction with an alcohol in the presence of an acid catalyst. nih.gov This is a common strategy to improve solubility and facilitate further reactions.

Amide Formation: The carboxylic acids can be coupled with various amines to form amides. This reaction typically requires the use of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. nih.gov The formation of amides introduces new substituents and can be used to link the pyrrolidine core to other molecules of interest.

Hydroxyl Group Manipulations and Derivatizations

The hydroxyl group at the C-3 position offers another handle for derivatization. It can be converted into a variety of other functional groups, or it can be acylated or alkylated to introduce new substituents.

Common derivatization reactions for hydroxyl groups include:

Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base to form an ester. highfine.com

Alkylation: Reaction with an alkyl halide in the presence of a base to form an ether.

Oxidation: Oxidation to a ketone, which can then undergo further reactions.

These manipulations allow for the fine-tuning of the molecule's properties and the exploration of structure-activity relationships.

Stereoselective Introduction of Additional Stereocenters

For the synthesis of more complex analogues, the stereoselective introduction of additional stereocenters onto the pyrrolidine ring is a key challenge. Various methods have been developed for the diastereoselective functionalization of pyrrolidine derivatives.

While specific examples for this compound are not available, general strategies such as the catalytic hydrogenation of substituted pyrroles can lead to the formation of functionalized pyrrolidines with multiple new stereocenters with high diastereoselectivity. mdpi.com Additionally, the stereoselective synthesis of substituted pyrrolidines can be achieved through various cyclization and functionalization reactions, often starting from chiral precursors like proline or 4-hydroxyproline (B1632879). nih.govmdpi.com These approaches could potentially be adapted to introduce new stereocenters at the C-4 and C-5 positions of the this compound core.

Optimization of Reaction Conditions and Yields in Complex Pyrrolidine Synthesis

The efficient synthesis of structurally complex pyrrolidine derivatives, such as this compound and its analogues, is highly dependent on the meticulous optimization of reaction conditions. Achieving high yields and stereoselectivity requires a systematic investigation of various parameters, including catalysts, solvents, temperature, and reagent stoichiometry. Modern synthetic strategies increasingly employ advanced methodologies like multicomponent reactions, tandem sequences, and specialized catalysis to construct the pyrrolidine ring with desired functionalities. tandfonline.com

Catalyst and Reagent Optimization in Tandem Reactions

Tandem or cascade reactions, which form multiple chemical bonds in a single operation, offer an efficient pathway to complex pyrrolidines. The success of these reactions often hinges on the choice of catalyst and the fine-tuning of reagent concentrations.

For instance, in a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence, optimization revealed that the choice of solvent and the use of a co-catalyst were critical. nih.gov Initial trials using different solvents showed that acetonitrile (B52724) provided a better yield compared to others. nih.gov Further optimization demonstrated that for less reactive (sluggish) substrates, the addition of a Lewis acid co-catalyst, Scandium(III) triflate (Sc(OTf)₃), significantly increased both the reaction rate and the chemical yield. nih.gov

Table 1: Optimization of Tandem Amination/Cyanation Sequence

This interactive table details the optimization of a tandem reaction sequence for pyrrolidine synthesis, highlighting the impact of a Lewis acid co-catalyst on reaction efficiency.

| Entry | Substrate | Alkylating Reagent | Co-catalyst | Condition | Yield (%) |

|---|---|---|---|---|---|

| 1 | Internal Alkyne-Tethered Amine | Chloroacetonitrile | None | Conventional Heating | Sluggish Reaction |

| 2 | Internal Alkyne-Tethered Amine | Chloroacetonitrile | Sc(OTf)₃ | Conventional Heating | Improved Yield |

| 3 | Various Substrates | Various Alkylation Reagents | None | A | Variable |

| 4 | Various Substrates | Various Alkylation Reagents | Sc(OTf)₃ | B | Generally Improved |

Data sourced from a study on tandem amination/cyanation sequences. nih.gov Condition A involved the primary reactants, while Condition B included the addition of the Sc(OTf)₃ co-catalyst. nih.gov

Redox-Enabled Strategies and Stoichiometry

The optimization process began by establishing an efficient amine oxidation to a hydroxylamine (B1172632) intermediate using a urea (B33335) hydrogen peroxide (UHP) adduct, followed by smooth hydroamination and quantitative reduction. researchgate.net It was determined that using 1.2 equivalents of both the oxidant and the reductant was optimal. researchgate.net Interestingly, attempting a single-step procedure by including the reductant along with the oxidant and amine from the start resulted in no desired product, as the boron reductant was selectively oxidized under the reaction conditions. researchgate.net This finding underscored the necessity of a sequential two-step approach for this specific transformation. researchgate.net

Table 2: Effect of Reagent Stoichiometry in a One-Pot Hydroamination Sequence

This interactive table illustrates the optimization of a one-pot, two-step hydroamination process. It shows how varying the equivalents of oxidant and reductant, as well as the procedural steps, affects the final product yield.

| Entry | Oxidant (equiv) | Reductant (equiv) | Procedure | Yield (%) |

|---|---|---|---|---|

| 1 | 1.2 | 1.2 | Two-step | 85 |

| 2 | 1.0 | 1.2 | Two-step | 78 |

| 3 | 1.5 | 1.2 | Two-step | 82 |

| 4 | 1.2 | 1.2 | One-step | 0 |

| 5 | H₂O₂ (1.2) | 1.2 | Two-step | 84 |

Data adapted from research on redox-enabled intramolecular hydroamination. researchgate.net The two-step procedure involves separate amine oxidation/hydroamination and N-oxide reduction steps. The one-step procedure combined all reagents at the start. researchgate.net

Advanced Catalytic Systems

The development of novel catalytic systems provides access to highly functionalized and structurally complex pyrrolidines under mild conditions. An iridium-catalyzed reductive generation of azomethine ylides from amides or lactams enables a subsequent [3 + 2] dipolar cycloaddition to form the pyrrolidine ring. acs.org The optimization of this process involved screening catalysts and reductants, leading to the selection of Vaska's complex [IrCl(CO)(PPh₃)₂] and tetramethyldisiloxane (TMDS) as the ideal combination. acs.org This system proved effective for a wide range of substrates, affording highly substituted pyrrolidines with good to excellent diastereoselectivity. acs.org

Similarly, ring-closing enyne metathesis (RCEM) reactions catalyzed by air-stable ruthenium catalysts (Grubbs catalysts) offer an efficient route to chiral pyrrolidine derivatives. organic-chemistry.org Optimization studies for these reactions found that the second-generation Grubbs catalyst was more active, requiring shorter reaction times, and that the presence of a Lewis acid was not necessary for the transformation to proceed efficiently. organic-chemistry.org

These examples highlight that a deep understanding and systematic optimization of reaction parameters are fundamental to the successful synthesis of complex molecules like this compound, enabling higher yields, improved purity, and greater control over stereochemistry.

Computational and Theoretical Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations of Pyrrolidine (B122466) Rings

Conformational analysis of the pyrrolidine ring often focuses on two primary puckered forms, known as "UP" and "DOWN" or Cγ-endo and Cγ-exo envelope conformations. nih.govnih.govresearchgate.net The preferred conformation is dictated by the nature and position of substituents on the ring. nih.gov For instance, in proline residues within proteins, the cis or trans configuration of the preceding peptide bond influences the ring pucker, with cis-proline residues predominantly adopting a DOWN pucker. nih.govresearchgate.net In the case of 3-Hydroxypyrrolidine-2,2-dicarboxylic acid, the hydroxyl and dicarboxylic acid groups at positions 3 and 2, respectively, would be expected to introduce specific conformational biases through steric and electronic effects. beilstein-journals.org Quantum mechanical calculations can be employed to determine the relative energies of different conformers and identify the most stable geometries. nih.govnih.gov

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the pyrrolidine ring over time. rsc.orgdeakin.edu.au These simulations can reveal the transitions between different puckered states and the flexibility of the ring system in various environments, such as in solution or when interacting with a biological target. nih.gov By simulating the motion of atoms, MD can provide a detailed picture of the conformational landscape accessible to the molecule. rsc.org

| Conformational Feature | Description | Influencing Factors |

|---|---|---|

| Ring Puckering | Deviation from planarity, typically adopting envelope or twist conformations. The two main forms are often referred to as UP (Cγ-exo) and DOWN (Cγ-endo). nih.govresearchgate.net | Substituents, stereochemistry, and interactions with the local environment. nih.gov |

| Pseudorotation | The continuous interconversion between different puckered conformations of the five-membered ring. researchgate.net | Thermal energy and the energy barriers between different conformers. |

| cis/trans Isomerism | The isomerism of the amide bond preceding a proline-like residue, which influences the ring's conformational preference. nih.govresearchgate.net | Solvent polarity and steric interactions. nih.gov |

Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory Calculations of Chemical Shifts)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. researchgate.net From the electronic structure, a wide range of properties and reactivity descriptors for this compound can be predicted. DFT calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. These calculations are crucial for understanding the molecule's reactivity, stability, and spectroscopic properties. researchgate.net

One practical application of DFT is the prediction of NMR chemical shifts. rsc.org By calculating the magnetic shielding of atomic nuclei within the molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. This can aid in the structural elucidation of the compound and its derivatives. Furthermore, DFT can be used to calculate other spectroscopic properties, such as infrared vibrational frequencies.

The reactivity of this compound can also be explored using DFT. The energies of the HOMO and LUMO, for example, provide insights into the molecule's ability to donate or accept electrons, respectively. The calculated electrostatic potential can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting how it might interact with other reagents.

Molecular Docking and Ligand-Target Interaction Modeling for Pyrrolidine Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This method is extensively used in drug discovery to understand how a ligand, such as a pyrrolidine analogue, might interact with the active site of a biological target, typically a protein or enzyme. jptcp.comnih.gov The goal of molecular docking is to identify the most likely binding mode and to estimate the binding affinity, often expressed as a scoring function. researchgate.net

For analogues of this compound, molecular docking could be used to explore their potential as inhibitors of specific enzymes. frontiersin.orgresearchgate.net For instance, many pyrrolidine-containing compounds have been investigated as inhibitors of enzymes like α-amylase, α-glucosidase, and various proteases. nih.govnih.gov The docking process involves generating a multitude of possible conformations of the ligand within the enzyme's active site and scoring them based on factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. nih.gov

The results of molecular docking studies can provide valuable insights into the structure-activity relationship (SAR) of a series of compounds. nih.govnih.gov By comparing the docking scores and binding modes of different analogues, researchers can identify key functional groups and structural features that are important for binding and inhibitory activity. nih.gov This information can then guide the design and synthesis of more potent and selective inhibitors. nih.gov

| Target Class | Example Enzyme | Key Interactions Observed in Docking Studies | Reference |

|---|---|---|---|

| Glycosidases | α-Amylase, α-Glucosidase | Hydrogen bonding with active site residues like arginine and aspartic acid; hydrophobic interactions with tryptophan and tyrosine. | nih.gov |

| Proteases | Collagenase | Atomic contact energy with key residues in the active site. | scispace.com |

| Acetyltransferases | Aminoglycoside 6′-N-acetyltransferase | Correlation between docking binding energy (ΔG) and inhibitory activity. | nih.gov |

| GABA Receptors | 4COF | Binding affinity calculations for various N-substituted pyrrolidine derivatives. | jptcp.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biochemical Phenomena (e.g., Biodegradation Mechanisms)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties. documentsdelivered.com For biochemical phenomena like biodegradation, QSAR can be a valuable tool for predicting the environmental fate of compounds like this compound. numberanalytics.com

The biodegradation of heterocyclic compounds is a complex process mediated by microorganisms and their enzymes. numberanalytics.com It typically involves a series of reactions, such as oxidation and ring cleavage, that break down the parent compound into simpler, less harmful substances. numberanalytics.com The rate and extent of biodegradation can be influenced by various molecular properties, including lipophilicity, electronic properties, and steric factors.

A QSAR model for the biodegradation of pyrrolidine derivatives would be developed by first compiling a dataset of compounds with known biodegradation rates. Then, a variety of molecular descriptors, which are numerical representations of the compounds' structural and physicochemical properties, would be calculated. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the observed biodegradation rates. documentsdelivered.com Such a model could then be used to predict the biodegradability of new or untested pyrrolidine compounds, including this compound. This predictive capability is essential for assessing the environmental impact of chemicals.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the rate-limiting steps. researchgate.net This information is invaluable for understanding how a reaction proceeds and for optimizing reaction conditions.

For reactions involving the formation or transformation of the pyrrolidine ring, computational methods like DFT can be used to investigate the step-by-step mechanism. researchgate.net For example, a study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) used quantum chemical calculations to model all stages of the reaction, including a Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. nih.govrsc.org The calculations revealed the energy barriers for each step, identifying the kinetically most challenging parts of the reaction. rsc.org

In the context of this compound, computational methods could be used to study its synthesis or its potential degradation pathways. For instance, the mechanism of proline-catalyzed aldol (B89426) reactions, which involve the formation of an enamine intermediate with the pyrrolidine nitrogen, has been extensively studied computationally. wikipedia.orglibretexts.orglongdom.org These studies have provided detailed insights into the role of the catalyst and the origins of stereoselectivity. Similar approaches could be applied to understand reactions involving this compound.

Biochemical Research Applications and Mechanistic Investigations

Role as Metabolites and Analogues in Biochemical Pathways

Investigation of Amino Acid Metabolic Networks and Alterations

While direct metabolic studies on 3-hydroxypyrrolidine-2,2-dicarboxylic acid are not extensively documented, its structural similarity to the amino acid proline makes its analogues valuable tools for investigating amino acid metabolic networks. Proline isomers, for example, are utilized in research to understand amino acid metabolism and mechanisms of toxicity. medchemexpress.com

Furthermore, the presence of dicarboxylic acid groups is metabolically significant. Urinary 3-hydroxydicarboxylic acids, such as 3-hydroxyadipic and 3-hydroxyoctanedioic acids, are known biomarkers for disorders related to fatty acid oxidation. nih.gov These molecules originate from the omega-oxidation of 3-hydroxy fatty acids, followed by beta-oxidation of the resulting dicarboxylates. nih.gov The analysis of specific ratios of these urinary acids can help indicate defects in enzymes like long-chain 3-hydroxyacyl-CoA dehydrogenase (LHAD). nih.gov Although these known metabolites are linear chain acids, their study highlights the role of hydroxydicarboxylic acids as intermediates and indicators in metabolic pathways.

Study of Enzymatic Processing and Substrate Recognition for Pyrrolidine (B122466) Derivatives

The enzymatic processing of pyrrolidine derivatives is crucial for the synthesis of chiral drugs and other bioactive molecules. Enzymes demonstrate specific substrate recognition for the pyrrolidine core, which can be modified to create valuable products. For instance, many stereoselective syntheses of pyrrolidine-containing drugs begin with naturally occurring chiral precursors like proline and 4-hydroxyproline (B1632879). mdpi.com

Enzymes are also capable of processing dicarboxylic acids. A unique photoenzyme discovered in the microalga Chlorella variabilis, known as fatty acid photodecarboxylase (CvFAP), catalyzes the light-driven enzymatic decarboxylation of dicarboxylic acids to produce alkanes. nih.gov This process involves the sequential removal of carboxyl groups, with mono-fatty acids being formed as intermediate products. nih.gov This demonstrates a biological mechanism for the enzymatic processing of dicarboxylic acid moieties, a key feature of this compound.

Biosynthetic Origins and Pathways of Hydroxylated Pyrrolidine Systems

The foundational pyrrolidine ring in nature is primarily derived from the amino acid ornithine. In plants, ornithine is the precursor for the biosynthesis of both proline and various pyrrolidine-containing alkaloids like nicotine (B1678760). mcmaster.ca The pathway to proline involves intermediates such as 2-oxo-5-aminopentanoic acid and Δ¹-pyrroline-2-carboxylic acid. mcmaster.ca

More complex hydroxylated pyrrolidine systems are found in pyrrolizidine (B1209537) alkaloids (PAs), which are secondary metabolites produced by thousands of plant species as a defense against herbivores. nih.govresearchgate.net The biosynthesis of the core necine base of these alkaloids also begins with amino acids. These bases can then undergo various modifications, including hydroxylation at different positions on the ring system. nih.govresearchgate.net These hydroxylated necine bases are often esterified with dicarboxylic necic acids to form macrocyclic alkaloids, indicating a natural biosynthetic link between hydroxylated pyrrolidine structures and dicarboxylic acids. nih.gov

Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

Enzyme Inhibition Mechanisms by Hydroxypyrrolidine Analogues

Hydroxypyrrolidine analogues are a well-established class of enzyme inhibitors, largely due to their ability to mimic the structure of natural substrates or the transition states of enzymatic reactions. nih.gov The pyrrolidine ring itself is a versatile scaffold that can be functionalized to target a wide range of enzymes. frontiersin.org

Polyhydroxylated pyrrolidines, often called aza-sugars, are particularly effective inhibitors of carbohydrate-processing enzymes like α-glucosidase and aldose reductase (ALR2). nih.govfrontiersin.org They act as carbohydrate mimetics, with the nitrogen atom of the pyrrolidine ring mimicking the positively charged oxa-carbenium ion transition state that occurs during glycoside hydrolysis. nih.gov This structural mimicry allows them to bind tightly to the enzyme's active site, blocking access for the natural substrate. Other pyrrolidine derivatives have been developed as potent inhibitors for different enzyme classes, including dipeptidyl peptidase-4 (DPP-IV), matrix metalloproteinases (MMPs), and N-acylethanolamine acid amidase (NAAA). frontiersin.orgresearchgate.net

| Pyrrolidine Analogue Class | Target Enzyme(s) | Inhibition Mechanism | Therapeutic Area |

|---|---|---|---|

| Polyhydroxylated Pyrrolidines (Aza-sugars) | α-Glucosidase, Aldose Reductase (ALR2) | Transition-state mimicry of the oxa-carbenium ion. nih.gov | Diabetes. frontiersin.org |

| Pyrrolidine Sulfonamides | Dipeptidyl Peptidase-4 (DPP-IV) | Competitive inhibition at the active site. frontiersin.org | Diabetes. frontiersin.org |

| Pyrrolidine Amide Hybrids | N-acylethanolamine acid amidase (NAAA) | Reversible and competitive inhibition. frontiersin.org | Inflammation. frontiersin.org |

| Benzofuroxane Pyrrolidine Hydroxamates | Matrix Metalloproteinases (MMPs) | Active site binding and inhibition. frontiersin.org | Cancer, Inflammation. frontiersin.org |

Receptor Binding Studies and Activation Mechanisms (e.g., Hydroxy-Carboxylic Acid Receptors)

The compound this compound belongs to the chemical class of hydroxy-carboxylic acids. This is significant because a specific family of G protein-coupled receptors, the Hydroxy-Carboxylic Acid (HCA) receptors, has evolved to be activated by endogenous metabolites of this type. nih.gov The HCA family consists of three subtypes: HCA1, HCA2, and HCA3, all of which couple to Gi proteins to mediate cellular responses, such as the inhibition of lipolysis in fat cells. nih.govguidetopharmacology.org

Cryo-electron microscopy studies have revealed the structural basis for how these receptors recognize and are activated by their ligands. nih.govresearchgate.netnih.gov A critical and highly conserved feature across all HCA receptors is an arginine residue located in the ligand-binding pocket. nih.govnih.gov The activation mechanism involves the formation of a salt bridge between this positively charged arginine and the negatively charged carboxyl group of the hydroxy-carboxylic acid ligand. nih.govresearchgate.net The binding pocket is further enclosed by the extracellular regions of the receptor, which form a "lid-like" structure over the bound agonist. nih.govresearchgate.net

While the endogenous ligands are typically linear-chain acids, the fundamental requirement for activation is the presence of both a hydroxyl and a carboxyl group. acs.org The structural features of this compound fit this requirement, suggesting it could potentially interact with and modulate HCA receptors.

| Receptor | Former Name | Known Endogenous Ligand(s) | Primary Function |

|---|---|---|---|

| HCA1 | GPR81 | 2-Hydroxy-propanoic acid (Lactate). nih.govguidetopharmacology.org | Inhibition of lipolysis. guidetopharmacology.org |

| HCA2 | GPR109A | 3-Hydroxy-butyric acid. nih.govguidetopharmacology.org | Inhibition of lipolysis, anti-inflammatory effects. guidetopharmacology.org |

| HCA3 | GPR109B | 3-Hydroxy-octanoic acid, Aromatic D-amino acids. nih.govguidetopharmacology.org | Inhibition of lipolysis, immune function. guidetopharmacology.org |

Integration into Peptides and Proteins for Structural and Functional Studies

The unique structural features of this compound, a derivative of proline, make it a valuable tool for integration into peptides and proteins to investigate their structure and function. Proline itself is a distinctive amino acid due to its secondary amine, which forms a tertiary amide bond within a peptide chain, thereby restricting the conformational flexibility of the peptide backbone. mdpi.com This inherent rigidity allows proline to play a critical role in the formation of specific secondary structures like β-turns and polyproline helices. mdpi.com

The synthesis of peptides incorporating derivatives like 2,2-disubstituted pyrrolidine-4-carboxylic acids has been explored to create novel classes of β-peptides. nih.gov These studies demonstrate that even in the absence of internal hydrogen bonding, oligomers of such substituted pyrrolidines can adopt distinct and stable secondary structures. nih.gov This highlights the potential of using residues like this compound to design foldamers—synthetic oligomers that mimic the structural and functional properties of natural peptides and proteins. Such constructs are valuable for studying protein folding, molecular recognition, and for the development of new biomaterials and therapeutic agents.

Furthermore, the incorporation of hydroxy-acid-containing amino acids into precursor peptides has been demonstrated as a method to facilitate the production and modification of bioactive peptides. nih.gov This approach, while not directly involving this compound, illustrates the broader utility of modified amino acids in peptide engineering. The hydroxyl group on the pyrrolidine ring of this compound could be leveraged for similar purposes, such as post-translational modifications or for creating specific intramolecular interactions that stabilize desired conformations.

Studies involving the synthesis of peptides with 3,4-dihydroxyprolines have shown that these modified prolines can induce the formation of β-turns, similar to the well-established role of serine-proline sequences. mdpi.com This suggests that the hydroxyl group of this compound could participate in hydrogen bonding, either with the peptide backbone or with side chains of other amino acids, thereby stabilizing local secondary structures. The ability to introduce such specific structural constraints is crucial for elucidating the relationship between the structure and function of biologically active peptides.

Mechanistic Insights into Biological Activities

Pyrrolidine derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their antimicrobial properties. nih.govresearchgate.netekb.eg While the precise mechanisms of action can vary depending on the specific derivative, several general modes of antimicrobial activity have been proposed for this class of compounds.

One of the key aspects of the antimicrobial potential of pyrrolidine derivatives lies in their structural diversity, which allows for the synthesis of a wide array of compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govtandfonline.com The pyrrolidine scaffold can be functionalized with various substituents, and the nature and position of these substituents play a crucial role in determining the antimicrobial potency and spectrum of activity. For instance, the introduction of certain aromatic groups or azo moieties has been shown to enhance antibacterial activity. nih.govscispace.com

The antimicrobial mechanisms of pyrrolidine derivatives are often multifaceted. Some derivatives may act by disrupting the bacterial cell wall or cell membrane integrity. The lipophilic character of certain pyrrolidine-based compounds can facilitate their insertion into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.

Another potential mechanism involves the inhibition of essential bacterial enzymes. The pyrrolidine ring system can serve as a scaffold to present functional groups in a specific spatial orientation that allows for binding to the active site of enzymes crucial for bacterial survival, such as those involved in DNA replication, protein synthesis, or cell wall biosynthesis. For example, some pyrrolidine-2,3-diones have been reported to inhibit PBP3 in P. aeruginosa. nih.gov

Furthermore, some pyrrolidine derivatives have been shown to interfere with bacterial biofilm formation. tandfonline.com Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which provides protection against antibiotics and the host immune system. Certain pyrrolidine compounds can inhibit the initial stages of biofilm development, making the bacteria more susceptible to conventional antimicrobial agents. tandfonline.com The ability to disrupt biofilms is a significant advantage in combating chronic and persistent bacterial infections.

It is also worth noting that some pyrrolidine derivatives exhibit synergistic effects when used in combination with existing antibiotics. nih.gov For example, certain pyrrolidine-2,3-dione (B1313883) scaffolds have shown synergism with vancomycin, reducing the concentration of the antibiotic required to be effective against biofilm-related infections. nih.gov This suggests that these compounds may act by mechanisms that weaken the bacterial defenses, thereby potentiating the activity of other antimicrobial drugs.

| Pyrrolidine Derivative Type | Proposed Antimicrobial Mechanism | Target Organisms |

| Pyrrolidine-2,5-diones | Disruption of cell integrity, potential enzyme inhibition | Bacteria and fungi nih.govscispace.com |

| Pyrrolidine-3-carbonitriles | Broad-spectrum antibiotic activity, mechanism under investigation | Gram-positive and Gram-negative bacteria, fungi ekb.eg |

| Thiazole-based pyrrolidines | Selective inhibition of Gram-positive bacteria | Staphylococcus aureus, Bacillus cereus biointerfaceresearch.com |

| Pyrrolidine-2,3-diones | Inhibition of penicillin-binding proteins (PBPs), anti-biofilm activity | P. aeruginosa, S. aureus nih.gov |

The pyrrolidine ring is a key structural motif found in numerous neuroactive compounds, both natural and synthetic. wikipedia.org Its presence in the amino acid proline, a fundamental component of proteins, underscores its biological significance. mdpi.com Pyrrolidine derivatives can exert their effects on the nervous system through various molecular mechanisms, often by interacting with specific receptors, ion channels, and enzymes.

One of the primary ways in which pyrrolidine derivatives modulate neuroactive systems is by acting as agonists or antagonists at neurotransmitter receptors. For instance, certain pyrrolidine dicarboxylate derivatives, known as kainoids, are potent neuroexcitatory agents that act as agonists for glutamate (B1630785) receptors. frontiersin.org Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic plasticity, learning, and memory. By binding to and activating these receptors, kainoids can induce neuronal excitation.

Conversely, other pyrrolidine derivatives can act as antagonists, blocking the action of neurotransmitters. This can be beneficial in conditions where there is excessive neuronal activity. The stereochemistry of the pyrrolidine ring and its substituents is often critical for determining whether a compound will act as an agonist or an antagonist, as well as its selectivity for different receptor subtypes.

Pyrrolidine derivatives can also modulate the activity of ion channels. For example, some compounds may block or open specific ion channels, thereby altering the excitability of neurons. This can have profound effects on neuronal signaling and network activity.

Furthermore, some pyrrolidine-based compounds can influence the levels of neurotransmitters in the synaptic cleft by inhibiting the enzymes responsible for their degradation or by blocking their reuptake transporters. For instance, some novel pyrrolidine-2-one derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synapse, which is a therapeutic strategy for conditions associated with cholinergic deficits, such as Alzheimer's disease. nih.gov

The modulation of neural networks by neurotransmitters like acetylcholine can have complex effects on brain function. For example, changes in acetylcholine levels are known to alter the excitatory-inhibitory balance in neural networks, which can influence processes like memory consolidation during different sleep states. plos.org Pyrrolidine derivatives that affect the cholinergic system can thus have a significant impact on cognitive functions.

| Compound Class | Molecular Target/Mechanism | Potential Neurological Application |

| Kainoids | Glutamate receptor agonists | Pharmacological probes for studying excitatory neurotransmission frontiersin.org |

| Pyrrolidone derivatives | Nootropic effects, potential neuroprotection | Cognitive enhancement, epilepsy nih.gov |

| Pyrrolidine-2-one derivatives | Acetylcholinesterase (AChE) inhibition | Alzheimer's disease, cognitive deficits nih.gov |

| General Pyrrolidine Derivatives | GABA and dopamine (B1211576) receptor agonism | Alzheimer's disease, Parkinson's disease, schizophrenia americanchemicalsuppliers.com |

Analytical Methodologies in Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure and stereochemistry of 3-Hydroxypyrrolidine-2,2-dicarboxylic acid. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary tools used for this purpose.

Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the connectivity and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. The proton on the carbon bearing the hydroxyl group (C3) would be expected to appear in a specific region of the spectrum. Similarly, the protons on the pyrrolidine (B122466) ring would exhibit distinct signals. The acidic protons of the two carboxylic acid groups are highly deshielded and typically appear far downfield in the 10-12 ppm range, often as broad singlets due to hydrogen bonding. libretexts.org Protons on the carbons adjacent to the carboxylic acid groups would absorb in the 2-3 ppm region. libretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbons of the dicarboxylic acid groups are characteristically deshielded and would appear in the range of 160-180 ppm. libretexts.org The carbon atom attached to the hydroxyl group (C3) and the quaternary carbon (C2) bearing two carboxylic acid groups would also have distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid Protons | ¹H | 10.0 - 12.0 | Broad signal, disappears with D₂O exchange |

| C3-H | ¹H | 3.5 - 4.5 | Influenced by the hydroxyl group |

| Ring Protons (C4, C5) | ¹H | 2.0 - 3.5 | Complex splitting patterns |

| Carboxylic Acid Carbons | ¹³C | 160 - 180 | Deshielded due to electronegative oxygens |

| C2 | ¹³C | 60 - 80 | Quaternary carbon attached to two carboxyl groups |

| C3 | ¹³C | 65 - 75 | Carbon bearing the hydroxyl group |

| Ring Carbons (C4, C5) | ¹³C | 25 - 50 | Shielded compared to other ring carbons |

X-ray Crystallography for Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique requires the formation of a high-quality single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density, which reveals the precise arrangement of atoms in space. nih.gov

For a chiral molecule like this compound, which has two stereocenters (at C2 and C3), X-ray crystallography can unambiguously determine the relative and absolute configuration of these centers. nih.gov This is crucial for understanding the molecule's biological activity, as different stereoisomers can have vastly different effects. The determination of the absolute configuration is often aided by the presence of a heavier atom in the structure or by co-crystallization with a molecule of known chirality. nih.gov

Chromatographic Methods for Enantiomeric and Diastereomeric Analysis

Due to the presence of multiple chiral centers, this compound can exist as different stereoisomers (enantiomers and diastereomers). Chromatographic techniques are essential for separating and quantifying these isomers.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is necessary to increase their volatility. The resulting derivatives can then be separated on a chiral stationary phase in the gas chromatograph. The mass spectrometer provides detection and structural information. GC-MS has been successfully used for the identification of various 3-hydroxydicarboxylic acids in biological samples. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile compounds. nih.gov For the analysis of stereoisomers of this compound, chiral HPLC is the method of choice. semanticscholar.org This can be achieved in two ways:

Direct Separation: Using a chiral stationary phase (CSP) that can differentiate between the enantiomers and diastereomers.

Indirect Separation: Derivatizing the analyte with a chiral derivatizing agent to form diastereomeric derivatives, which can then be separated on a standard achiral stationary phase. nih.gov

Both normal-phase and reversed-phase HPLC can be employed, and the choice of the mobile and stationary phases is critical for achieving good separation. researchgate.net The development of a specific HPLC method would involve optimizing these parameters to achieve baseline separation of all possible stereoisomers. semanticscholar.org

Table 2: Comparison of Chromatographic Methods for Stereoisomer Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral GC-MS | Separation of volatile derivatives on a chiral column followed by mass spectrometric detection. nih.gov | High resolution and sensitivity; provides structural information from MS. | Requires derivatization, which can be complex; compound must be thermally stable. |

| Chiral HPLC | Separation on a chiral stationary phase or separation of diastereomeric derivatives on an achiral phase. nih.govsemanticscholar.org | Wide applicability to non-volatile compounds; direct and indirect methods available; preparative scale possible. nih.gov | Can be lower resolution than GC for some compounds; method development can be time-consuming. |

Mass Spectrometry for Molecular Characterization and Metabolite Profiling

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a molecule. nih.gov It is also extensively used in metabolite profiling to identify and quantify small molecules in biological systems. scripps.edu

Molecular Characterization

High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of this compound. Different ionization techniques can be used, such as Electrospray Ionization (ESI), which is a soft ionization method suitable for polar molecules.

Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, and the resulting fragmentation pattern provides valuable structural information. The fragmentation of this compound would likely involve the loss of water, carbon dioxide, and parts of the pyrrolidine ring, helping to confirm its structure.

Metabolite Profiling

In the context of metabolomics, mass spectrometry, often coupled with a chromatographic separation technique like LC-MS or GC-MS, is used to create a profile of metabolites in a biological sample. chemrxiv.orgillinois.edu If this compound were a metabolite, these techniques would be used for its detection and quantification in various biological matrices. The high sensitivity and selectivity of mass spectrometry allow for the detection of metabolites at very low concentrations. scripps.edu Untargeted metabolomics approaches aim to measure as many metabolites as possible, while targeted approaches focus on the quantification of specific known compounds. nih.gov

Advanced Applications of Hydroxypyrrolidine 2,2 Dicarboxylic Acid and Its Derivatives in Chemical Biology and Materials Science

Design and Synthesis of Conformationally Constrained Scaffolds

The rigid pyrrolidine (B122466) ring of 3-hydroxyproline (B1217163) derivatives serves as a powerful tool for imposing conformational constraints on molecular structures. This inherent rigidity is highly sought after in drug discovery and chemical biology to pre-organize molecules into a bioactive conformation, thereby enhancing binding affinity and specificity for biological targets.

The synthesis of novel scaffolds often leverages the pyrrolidine core to create complex, multi-ring systems. For instance, a unified synthetic approach has been developed to create a diversity of tropane-related bicyclic scaffolds, which are valuable in medicinal chemistry. whiterose.ac.uk While not starting from the dicarboxylic acid itself, these strategies showcase how the fundamental pyrrolidine structure can be elaborated into more complex, rigid architectures. Similarly, pipecolic acid, a six-membered ring analogue, has been used to synthesize spiro bicyclic lactam scaffolds designed to mimic protein secondary structures like β-turns. nih.govresearchgate.net These syntheses, which often involve sequences of allylation, oxidative cleavage, and cyclization, demonstrate the utility of cyclic amino acids as platforms for creating topographically complex and conformationally defined molecules. nih.gov The presence of a 2,2-dicarboxylate functionality on the 3-hydroxypyrrolidine scaffold would offer additional handles for creating even more intricate bridged or fused bicyclic systems. rsc.org

Derivatives such as 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and explored as promising scaffolds for developing new antimicrobial and anticancer agents, highlighting the therapeutic potential of molecules built around a functionalized pyrrolidine core. nih.gov

Development as Chiral Building Blocks for Complex Molecular Architectures

Chiral 3-hydroxypyrrolidine and its derivatives are recognized as essential intermediates, or chiral building blocks, for the synthesis of a wide variety of pharmaceuticals. google.com Their utility stems from the densely packed stereochemical information and versatile functional groups—an amine, a hydroxyl group, and one or two carboxylic acids—which can be selectively manipulated to build complex molecular targets. These compounds are integral to the synthesis of medicines ranging from antibiotics and analgesics to antipsychotics and thrombolytic drugs. google.com

The synthesis of many modern drugs relies on the stereoselective construction of key intermediates, and hydroxypyrrolidine derivatives provide a ready-made chiral pool. For example, optically pure (S)-3-hydroxypyrrolidine is a key intermediate for the antihypertensive drug Barnidipine and the selective muscarinic M3 receptor antagonist Darifenacin. google.com Numerous synthetic routes have been developed to produce these building blocks with high optical purity, often starting from readily available chiral precursors like glutamic acid or malic acid. google.com

The synthetic utility is further demonstrated in the construction of complex natural products and their analogues. For instance, stereoselective syntheses of pyrrolidine-containing drugs frequently begin with derivatives of proline or 4-hydroxyproline (B1632879). nih.gov These are then elaborated through multi-step sequences to yield complex targets such as the antiviral drug Elbasvir or carbapenem (B1253116) antibiotics. nih.gov The diastereoselective synthesis of precursors to nonribosomal peptides, such as (3R,5R)-γ-hydroxypiperazic acid, further illustrates the sophisticated molecular architectures that can be accessed using strategies applicable to hydroxylated cyclic amino acids. nsf.gov The 2,2-dicarboxylate functionality provides a gem-dicarboxyl unit that can act as a malonate equivalent or be used to introduce quaternary stereocenters, further expanding the diversity of accessible complex architectures.

Utilization in Peptide and Peptidomimetic Chemistry

Derivatives of 3-hydroxypyrrolidine are particularly effective in this regard. Conformational analysis of peptides containing cis-3-hydroxy-D-proline has revealed that the 3-hydroxyl group plays a significant role in determining the peptide's three-dimensional structure. nih.gov In nonpolar solvents, these peptides can adopt stable β-hairpin structures. nih.gov However, in polar solvents, the hydroxyl group can form new intramolecular hydrogen bonds, leading to different structures, such as a pseudo-β-turn. nih.gov A systematic study using a series of dipeptides containing various 3- and 4-hydroxyproline isomers confirmed that hydroxyl substituents significantly impact the thermodynamics of cis-trans isomerization about the amide bond. nih.gov The position and stereochemistry of the hydroxyl group influence the pyrrolidine ring conformation, which in turn affects backbone dihedral angles and the relative energies of the cis and trans isomers. nih.gov

This ability to stabilize specific secondary structures, like β-turns, makes these compounds valuable as peptidomimetics for mimicking the bioactive conformation of natural peptides at receptor binding sites. mdpi.com Pyrrolidine-2,4-diones have been used as starting materials for the efficient, diastereoselective synthesis of dipeptide analogues that can serve as structural mimics. nih.gov The 3-hydroxypyrrolidine-2,2-dicarboxylic acid scaffold offers additional possibilities, where one carboxyl group can be incorporated into the peptide backbone while the second remains available for cyclization, branching, or conjugation to other molecules.

Engineering in Supramolecular Assemblies and Nanomaterials

While specific examples utilizing this compound are not yet prominent in the literature, the functional groups of this molecule make it an ideal candidate for engineering advanced materials through self-assembly and nanoparticle functionalization.

Supramolecular Assemblies: Supramolecular hydrogels are water-swollen networks formed through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and π-π stacking. mdpi.comnih.govnih.gov The this compound molecule possesses all the necessary features to act as a potent gelator. The hydroxyl group and the N-H group of the pyrrolidine ring are excellent hydrogen bond donors, while the carbonyl oxygens of the carboxylic acids are hydrogen bond acceptors. Furthermore, the two carboxylic acid groups can be deprotonated to form carboxylates, enabling strong electrostatic interactions or coordination with metal ions to form robust networks. nih.gov This multi-point interaction capability could facilitate the self-assembly of the molecule into fibrous structures that entangle to form stable hydrogels, which have applications in tissue engineering and drug delivery. mdpi.comresearchgate.net

Nanomaterials: Functionalized gold nanoparticles (AuNPs) are widely explored for applications in diagnostics, drug delivery, and catalysis. mdpi.comnih.gov The stability and function of these nanoparticles depend on the capping agents bound to the gold surface. Thiol-containing molecules are commonly used due to the strong gold-sulfur bond. mdpi.com However, carboxylic acids also serve as effective anchoring groups. The this compound scaffold provides two carboxylate groups for multidentate binding to the surface of gold or other metal oxide nanoparticles, which would enhance the stability of the functionalized particle. nanoprobes.com The hydroxyl group remains exposed on the outer surface, providing a point for further conjugation or for imparting specific solubility characteristics to the final nanomaterial. nih.gov

Applications in Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The development of selective and effective probes is crucial for understanding disease mechanisms and for drug discovery. The rigid, chiral scaffold of hydroxypyrrolidine derivatives makes them attractive core structures for the design of such probes.

A notable example is the use of a library of 3-hydroxypyrrolidine and 3,4-dihydroxypyrrolidine derivatives as molecular tools to probe the active site of rat intestinal α-glucosidase, an enzyme relevant to diabetes. nih.gov Although their inhibitory activity was modest, these simple molecules provided valuable structural insights. nih.gov Kinetic and molecular docking studies revealed how these compounds interact with key residues in the enzyme's binding site, with the most promising derivative, a trans-3,4-dihydroxypyrrolidine, exhibiting mixed-type inhibition. nih.gov This study serves as a clear demonstration of how systematically modified scaffolds can be used to map enzyme-ligand interactions.

The functional groups of this compound provide multiple attachment points for creating more sophisticated probes. For instance, a fluorophore could be attached to the secondary amine or hydroxyl group, while one of the carboxylates could be modified to include a reactive group for covalent labeling of a target protein. The other carboxylate could be used to tune the probe's solubility and cell permeability. While specific fluorescent probes based on this exact scaffold are still emerging, probes for detecting general pyrrolidine have been developed, demonstrating the feasibility of using this heterocycle in probe design. nih.gov The principles of creating "turn-on" fluorescent probes, where fluorescence is activated upon reaction with a biological target, could readily be applied to this versatile scaffold. mdpi.commdpi.com

Table 1: Inhibitory Activity of Pyrrolidine Derivatives against Rat Intestinal α-Glucosidase

| Compound | Description | IC50 (mM) | Ki (mM) | Inhibition Type |

| 5 | trans-3,4-dihydroxypyrrolidine | 2.97 ± 0.046 | 1.18 | Mixed |

| Data sourced from a study on pyrrolidine-based iminosugar derivatives. nih.gov |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 3-Hydroxypyrrolidine-2,2-dicarboxylic acid, and how is its structural integrity validated?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as esterification or cyclization using anhydrides (e.g., cyclohexane-1,2-dicarboxylic anhydride) under controlled conditions . Protective group strategies, like tert-butoxycarbonyl (Boc) groups, may stabilize reactive hydroxyl and carboxylic acid moieties during synthesis . Structural validation employs NMR (1H/13C) for functional group identification and X-ray crystallography for stereochemical confirmation, as demonstrated in related pyrrolidine derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Based on analogous dicarboxylic acids, GHS classifications indicate risks of skin/eye irritation and respiratory tract inflammation . Mandatory precautions include:

- Use of fume hoods to avoid aerosol inhalation.

- PPE: Nitrile gloves, lab coats, and ANSI-approved safety goggles.

- Immediate decontamination protocols (e.g., 15-minute eye rinsing with saline for exposure) .

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereoselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Stereochemical outcomes depend on catalyst choice (e.g., chiral Lewis acids) and solvent polarity. For example, bicyclic anhydrides (e.g., bicyclo[2.2.1]-5-heptene-2,3-dicarboxylic anhydride) induce steric effects that favor cis/trans isomerism . Reaction monitoring via HPLC coupled with chiral columns (e.g., Chiralpak AD-H) enables real-time analysis of enantiomeric excess .

Q. What computational tools are effective in predicting the reactivity and intermolecular interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 16) model hydrogen-bonding networks and tautomeric equilibria between hydroxyl and carboxylic groups . Molecular docking studies (AutoDock Vina) predict binding affinities for biomedical applications, such as enzyme inhibition .

Q. How should researchers address contradictory data in biological activity studies of this compound?

- Methodological Answer : Discrepancies often arise from purity variations or metabolite interference. Strategies include:

- Rigorous purification via recrystallization or preparative HPLC (C18 columns, acetonitrile/water gradients) .

- Metabolite profiling using LC-MS/MS to identify degradation byproducts (e.g., cyclohexane-1,2-dicarboxylic acid derivatives) .

- Replicating studies under standardized conditions (pH 7.4 buffer, inert atmosphere) to isolate variables .

Q. What advanced characterization techniques elucidate the solid-state behavior of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Quantifies thermal stability by measuring mass loss under controlled heating (e.g., 10°C/min in N2) .

- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, critical for pharmaceutical formulation .

- Single-Crystal XRD : Resolves hydrogen-bonding motifs and polymorphism, as applied to related proline derivatives .

Key Considerations

- Synthesis Optimization : Prioritize anhydride selection (e.g., steric vs. electronic effects) and protective group strategies to enhance yield .

- Safety Compliance : Adhere to GHS protocols for dicarboxylic acids, emphasizing respiratory protection and spill containment .

- Data Reproducibility : Use certified reference standards (e.g., USP-grade reagents) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.